molecular formula C12H23NO B12696912 1-Isopropyl-N,N-dimethylcyclohexanecarboxamide CAS No. 51200-93-2

1-Isopropyl-N,N-dimethylcyclohexanecarboxamide

Cat. No.: B12696912
CAS No.: 51200-93-2
M. Wt: 197.32 g/mol
InChI Key: JXBUDYOESYSPGK-UHFFFAOYSA-N
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Description

1-Isopropyl-N,N-dimethylcyclohexanecarboxamide is an organic compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . This compound is known for its unique structural features, which include a cyclohexane ring substituted with an isopropyl group and a dimethylcarboxamide moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-Isopropyl-N,N-dimethylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with isopropylamine and dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboxamide group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Isopropyl-N,N-dimethylcyclohexanecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Isopropyl-N,N-dimethylcyclohexanecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-N,N-dimethylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Isopropyl-N,N-dimethylcyclohexanecarboxamide can be compared with other similar compounds, such as:

Properties

CAS No.

51200-93-2

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N,N-dimethyl-1-propan-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C12H23NO/c1-10(2)12(11(14)13(3)4)8-6-5-7-9-12/h10H,5-9H2,1-4H3

InChI Key

JXBUDYOESYSPGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCCC1)C(=O)N(C)C

Origin of Product

United States

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